molecular formula C21H16N4O B3550156 N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]benzamide CAS No. 89779-04-4

N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]benzamide

Cat. No. B3550156
CAS RN: 89779-04-4
M. Wt: 340.4 g/mol
InChI Key: KDZJYRWSHUHJAB-UHFFFAOYSA-N
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Description

“N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]benzamide” is a compound that contains a 1H-1,2,3-triazole moiety . The triazole moiety is very important in organic chemistry due to its broad range of applications in biomedicinal, biochemical, and material sciences .


Synthesis Analysis

The synthesis of similar 1H-1,2,3-triazole analogs has been accomplished using various starting materials. For instance, one method involved the use of ethyl lactate as a starting material. This compound underwent a Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in an aqueous medium to afford the target molecules .


Molecular Structure Analysis

The molecular structure of “this compound” can be deduced from its IUPAC name. It contains a benzamide group attached to a phenyl group, which is further attached to a 1H-1,2,3-triazol-1-yl group .

properties

IUPAC Name

N-[4-(5-phenyltriazol-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O/c26-21(17-9-5-2-6-10-17)23-18-11-13-19(14-12-18)25-20(15-22-24-25)16-7-3-1-4-8-16/h1-15H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZJYRWSHUHJAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=NN2C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50523633
Record name N-[4-(5-Phenyl-1H-1,2,3-triazol-1-yl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50523633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89779-04-4
Record name N-[4-(5-Phenyl-1H-1,2,3-triazol-1-yl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50523633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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